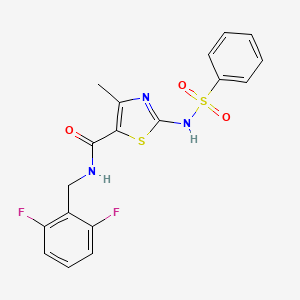
N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, also known as DFB, is a thiazole carboxamide compound that has gained attention in scientific research for its potential use in the treatment of various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
Sulfonamide derivatives, including those with structural similarities to N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, have been studied for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds have shown promise in protocols related to the long-term diabetic complications, with certain derivatives displaying submicromolar inhibitory profiles. The selectivity and potent antioxidant potential of these compounds make them of interest in the management of diabetes-related complications (Alexiou & Demopoulos, 2010).
Synthesis of Drug-like Derivatives
Research into the synthesis of drug-like derivatives, including 1,2,4-thiadiazole libraries, demonstrates the versatility of thiazole compounds in drug design. These studies involve the use of cyclization reactions and nucleophilic substitution reactions, highlighting the potential for creating a variety of drug-like molecules with potential therapeutic applications (Park et al., 2009).
Carbonic Anhydrase Inhibitors
Several studies have explored the synthesis and biological evaluation of sulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown inhibitory action towards various isozymes of carbonic anhydrase, including those associated with tumors, indicating their potential use in the treatment of certain cancers. The cytotoxic activity of these compounds against human colon, lung, and breast cancer cell lines further underscores their therapeutic potential (Morsy et al., 2009).
Antimicrobial and Antifungal Activities
Compounds derived from thiazole and sulfonamide structures have been investigated for their antimicrobial activities. Novel compounds exhibiting moderate to good activities against various bacterial and fungal strains have been identified, highlighting the antimicrobial potential of this class of compounds (Jadhav et al., 2017).
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S2/c1-11-16(17(24)21-10-13-14(19)8-5-9-15(13)20)27-18(22-11)23-28(25,26)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYITNUPLYPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

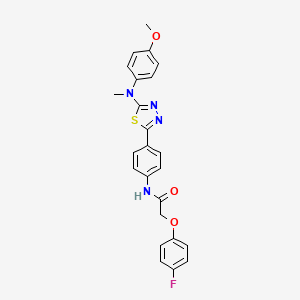
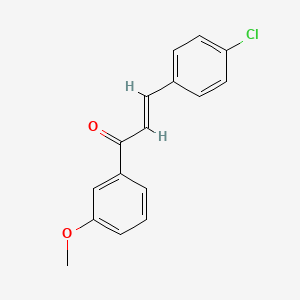
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)

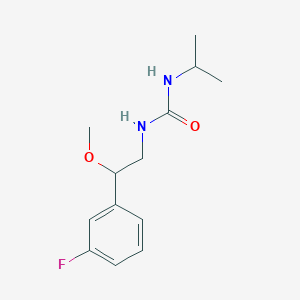

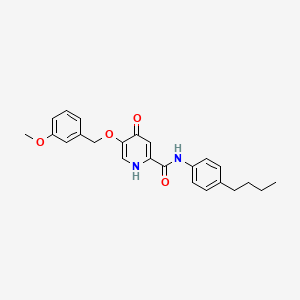
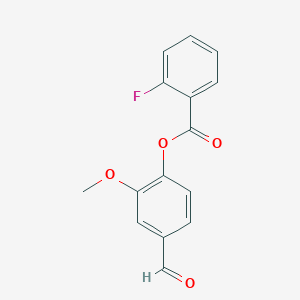
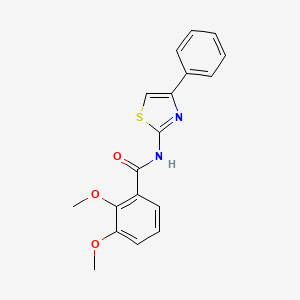
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)
![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)


